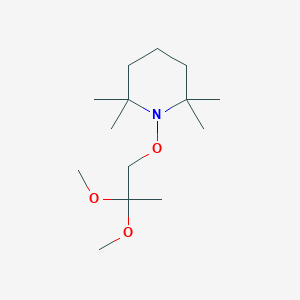
1-(2,2-Dimethoxypropoxy)-2,2,6,6-tetramethylpiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,2-Dimethoxypropoxy)-2,2,6,6-tetramethylpiperidine is an organic compound with a complex structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2-Dimethoxypropoxy)-2,2,6,6-tetramethylpiperidine typically involves the reaction of 2,2-dimethoxypropane with 2,2,6,6-tetramethylpiperidine under specific conditions. The process often requires a catalyst to facilitate the reaction and achieve a high yield. The reaction is carried out under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes steps such as mixing the reactants, adding a catalyst, and carrying out the reaction under controlled conditions. The crude product is then purified through distillation or other separation techniques to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
1-(2,2-Dimethoxypropoxy)-2,2,6,6-tetramethylpiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and acids are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different ketones or aldehydes, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
1-(2,2-Dimethoxypropoxy)-2,2,6,6-tetramethylpiperidine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(2,2-Dimethoxypropoxy)-2,2,6,6-tetramethylpiperidine involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, leading to changes in their activity. This interaction can result in various biological effects, depending on the target and the context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
1-Bromo-2,2-dimethoxypropane: This compound has a similar structure but with a bromine atom instead of the piperidine ring.
2,2-Dimethoxypropane: A simpler compound that serves as a precursor in the synthesis of more complex molecules.
Uniqueness
1-(2,2-Dimethoxypropoxy)-2,2,6,6-tetramethylpiperidine is unique due to its specific structure, which imparts distinct chemical properties and potential applications. Its combination of the dimethoxypropoxy group with the tetramethylpiperidine ring makes it a valuable compound for research and industrial purposes.
Propiedades
Número CAS |
823179-59-5 |
|---|---|
Fórmula molecular |
C14H29NO3 |
Peso molecular |
259.38 g/mol |
Nombre IUPAC |
1-(2,2-dimethoxypropoxy)-2,2,6,6-tetramethylpiperidine |
InChI |
InChI=1S/C14H29NO3/c1-12(2)9-8-10-13(3,4)15(12)18-11-14(5,16-6)17-7/h8-11H2,1-7H3 |
Clave InChI |
JHDCFPGBCJDMQC-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCCC(N1OCC(C)(OC)OC)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


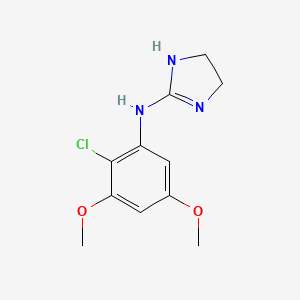

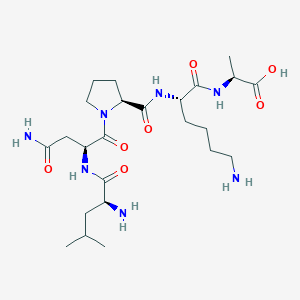
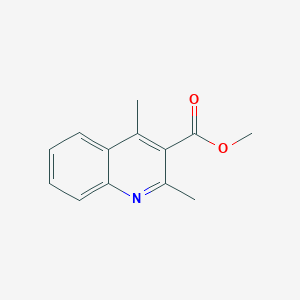
![1,3-Dibromo-5-[(4-methoxyphenyl)sulfanyl]benzene](/img/structure/B14220252.png)
![2-[(4-Chloro-2-iodophenyl)sulfanyl]-6-methoxyaniline](/img/structure/B14220254.png)



![1H-Indole, 3-[[4-(2,6-dimethylphenyl)-1-piperidinyl]methyl]-2-(2-furanyl)-](/img/structure/B14220292.png)
![2-[(4-Methylbenzene-1-sulfonyl)amino]-2-phenylethyl acetate](/img/structure/B14220306.png)
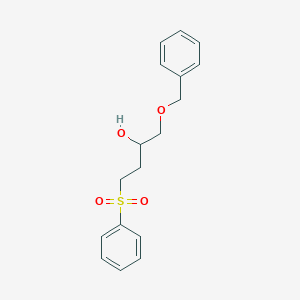
![[2-Amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]-ethylcarbamic acid;naphthalene-1-sulfonic acid](/img/structure/B14220335.png)
![Pyrido[2,3-f][1,2,3]benzotriazin-10(9H)-one, 9-hydroxy-](/img/structure/B14220337.png)
